923950-08-7
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Overview
Description
The compound with the CAS number 923950-08-7 is known as Dulaglutide. Dulaglutide is a glucagon-like peptide-1 receptor agonist, which is used primarily in the treatment of type 2 diabetes mellitus. It is a long-acting analog of glucagon-like peptide-1, designed to improve glycemic control in adults with type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dulaglutide is synthesized using recombinant DNA technology. The process involves the expression of the peptide in a suitable host, followed by purification and chemical modification to achieve the desired structure. The peptide is covalently linked to an Fc fragment of human immunoglobulin G4 to extend its half-life .
Industrial Production Methods: The industrial production of Dulaglutide involves large-scale fermentation processes using genetically modified microorganisms. The fermentation broth is then subjected to multiple purification steps, including chromatography and filtration, to isolate the peptide. The final product is formulated into a stable injectable solution .
Chemical Reactions Analysis
Types of Reactions: Dulaglutide undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine residues.
Reduction: Reduction reactions can occur at disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can undergo substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives or other nucleophiles.
Major Products Formed:
Oxidation: Oxidized peptide with modified methionine residues.
Reduction: Reduced peptide with cleaved disulfide bonds.
Substitution: Peptide with substituted amino acid residues.
Scientific Research Applications
Dulaglutide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its effects on cellular signaling pathways and metabolic processes.
Medicine: Extensively studied for its therapeutic potential in managing type 2 diabetes and reducing cardiovascular risk factors.
Industry: Utilized in the development of long-acting peptide therapeutics and drug delivery systems
Mechanism of Action
Dulaglutide exerts its effects by binding to glucagon-like peptide-1 receptors on pancreatic beta cells. This binding activates the receptor, leading to an increase in intracellular cyclic adenosine monophosphate levels. The elevated cyclic adenosine monophosphate levels stimulate insulin secretion and inhibit glucagon release, resulting in improved glycemic control. Additionally, Dulaglutide slows gastric emptying and reduces appetite, contributing to its therapeutic effects .
Comparison with Similar Compounds
Exenatide: Another glucagon-like peptide-1 receptor agonist used in the treatment of type 2 diabetes.
Liraglutide: A long-acting glucagon-like peptide-1 receptor agonist with similar therapeutic applications.
Semaglutide: A newer glucagon-like peptide-1 receptor agonist with an extended half-life and improved efficacy.
Comparison: Dulaglutide is unique among glucagon-like peptide-1 receptor agonists due to its extended half-life, which allows for once-weekly dosing. This extended half-life is achieved through the covalent linkage of the peptide to an Fc fragment of human immunoglobulin G4. Compared to Exenatide and Liraglutide, Dulaglutide offers improved patient compliance due to its less frequent dosing schedule. Semaglutide, while also long-acting, has shown slightly higher efficacy in clinical trials but requires more frequent dosing .
Properties
CAS No. |
923950-08-7 |
---|---|
Molecular Formula |
C149H221N37O49 |
Molecular Weight |
3314.6 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[2-(carboxymethylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C149H221N37O49/c1-16-76(10)121(147(233)164-79(13)126(212)172-103(58-85-61-155-90-34-24-23-33-88(85)90)137(223)174-99(54-73(4)5)138(224)183-119(74(6)7)145(231)171-91(35-25-27-51-150)128(214)159-64-110(195)156-63-109(194)157-67-118(208)209)185-139(225)101(55-82-29-19-17-20-30-82)175-134(220)97(45-50-116(204)205)168-131(217)92(36-26-28-52-151)166-125(211)78(12)162-124(210)77(11)163-130(216)94(41-46-108(153)193)167-132(218)95(43-48-114(200)201)169-133(219)96(44-49-115(202)203)170-135(221)98(53-72(2)3)173-136(222)100(57-84-37-39-87(192)40-38-84)176-142(228)105(68-187)179-144(230)107(70-189)180-146(232)120(75(8)9)184-141(227)104(60-117(206)207)177-143(229)106(69-188)181-149(235)123(81(15)191)186-140(226)102(56-83-31-21-18-22-32-83)178-148(234)122(80(14)190)182-112(197)66-160-129(215)93(42-47-113(198)199)165-111(196)65-158-127(213)89(152)59-86-62-154-71-161-86/h17-24,29-34,37-40,61-62,71-81,89,91-107,119-123,155,187-192H,16,25-28,35-36,41-60,63-70,150-152H2,1-15H3,(H2,153,193)(H,154,161)(H,156,195)(H,157,194)(H,158,213)(H,159,214)(H,160,215)(H,162,210)(H,163,216)(H,164,233)(H,165,196)(H,166,211)(H,167,218)(H,168,217)(H,169,219)(H,170,221)(H,171,231)(H,172,212)(H,173,222)(H,174,223)(H,175,220)(H,176,228)(H,177,229)(H,178,234)(H,179,230)(H,180,232)(H,181,235)(H,182,197)(H,183,224)(H,184,227)(H,185,225)(H,186,226)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)/t76-,77-,78-,79-,80+,81+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,119-,120-,121-,122-,123-/m0/s1 |
InChI Key |
HPNPLWNTQBSMAJ-FBXRENMFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CNC=N6)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CNC=N6)N |
Dulaglutide is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus. | |
boiling_point |
N/A |
melting_point |
N/A |
storage |
-20°C |
Origin of Product |
United States |
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